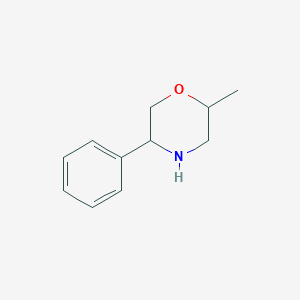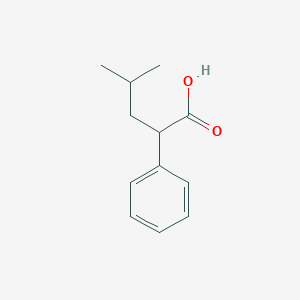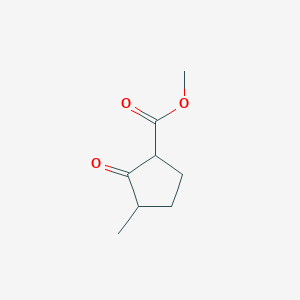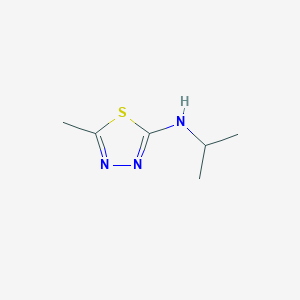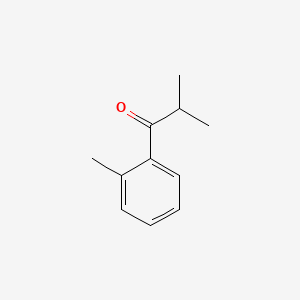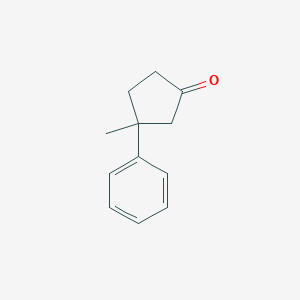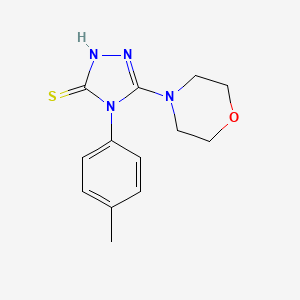
4-(4-methylphenyl)-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
4-(4-methylphenyl)-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as MMTT and is a thiol derivative of the triazole family. MMTT has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Mécanisme D'action
Target of Action
Similar compounds such as pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .
Mode of Action
Related compounds like mephedrone have been reported to inhibit the reuptake of monoamines by neurons, and decrease the rate of synthesis of monoamine oxidase and catechol-o-methyltransferase .
Biochemical Pathways
Related compounds have been found to affect the catabolic pathway of the branched-chain amino acids l-isoleucine and l-valine, and the amino acids l-threonine and l-methionine .
Pharmacokinetics
Similar compounds like mephedrone have been studied for their pharmacokinetics and pharmacodynamics .
Result of Action
Related compounds have been found to have potent antileishmanial and antimalarial activities .
Action Environment
Related compounds have been found to have low cellular toxicity and high microsomal and acid stability .
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using MMTT in laboratory experiments is its unique properties, which make it a versatile compound for various applications. However, the limitations of using MMTT in laboratory experiments include its high melting point and low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several future directions for the research and development of MMTT. One possible direction is the investigation of its potential use as a drug candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is the development of new materials using MMTT as a component, which may have potential applications in various fields, including electronics and energy storage. Additionally, further studies are needed to fully understand the mechanism of action of MMTT and its potential applications in various fields of scientific research.
Applications De Recherche Scientifique
MMTT has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, MMTT has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. In biochemistry, MMTT has been studied for its antioxidant and antimicrobial properties. In material science, MMTT has been investigated for its potential use as a corrosion inhibitor and as a component in the development of new materials.
Propriétés
IUPAC Name |
4-(4-methylphenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-10-2-4-11(5-3-10)17-12(14-15-13(17)19)16-6-8-18-9-7-16/h2-5H,6-9H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNUOXJLYREATM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=S)NN=C2N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methylphenyl)-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




